molecular formula C7H13ClFN B2810051 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2411305-91-2

6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride

Cat. No.: B2810051
CAS No.: 2411305-91-2
M. Wt: 165.64
InChI Key: DHTPDDPSFLPEPS-UHFFFAOYSA-N
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Description

6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride is a chemical compound with the molecular formula C7H13ClFN and a molecular weight of 165.64 g/mol . This compound is characterized by its spirocyclic structure, which includes a fluorine and a methyl group attached to the azaspiro ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a fluorinated precursor with a methylating agent in the presence of a base, followed by the formation of the spirocyclic ring system . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biological processes through its unique chemical structure .

Comparison with Similar Compounds

6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c1-6(8)2-7(3-6)4-9-5-7;/h9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGNNKUOOIQAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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